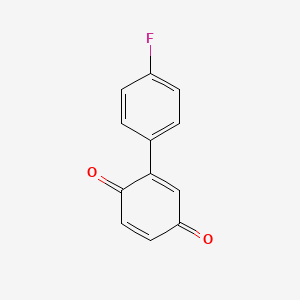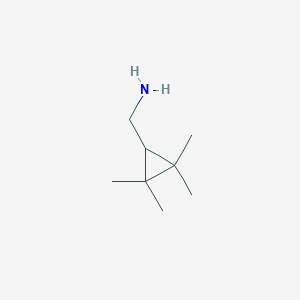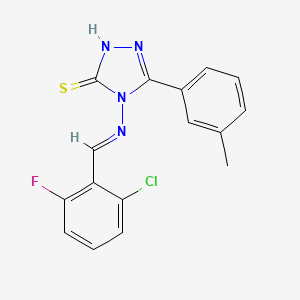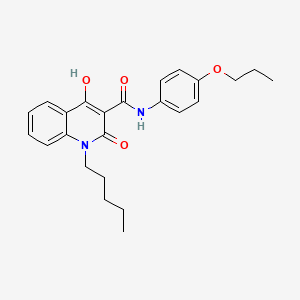
4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Modifications: Introduction of the hydroxy, oxo, pentyl, and propoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution.
Final Coupling: The final step might involve coupling the modified quinoline core with a carboxamide group under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy and oxo groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities.
Biology
In biological research, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Quinoline-based compounds are used in the development of pharmaceuticals. This compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved might include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
Quinine: A well-known quinoline derivative used as an antimalarial drug.
Chloroquine: Another antimalarial drug with a quinoline core.
Quinoline N-oxides: Known for their diverse biological activities.
Uniqueness
What sets 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide apart might be its specific functional groups, which could confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C24H28N2O4 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O4/c1-3-5-8-15-26-20-10-7-6-9-19(20)22(27)21(24(26)29)23(28)25-17-11-13-18(14-12-17)30-16-4-2/h6-7,9-14,27H,3-5,8,15-16H2,1-2H3,(H,25,28) |
InChIキー |
SSWRIAOKKKIJRJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




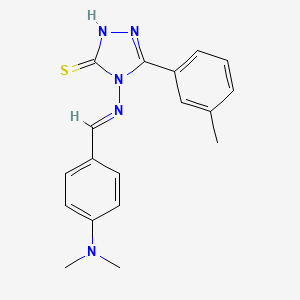
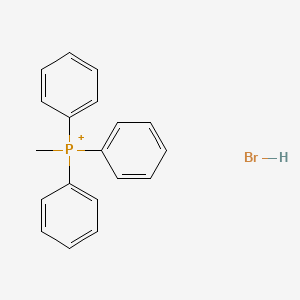


![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)

![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide](/img/structure/B12054625.png)

![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
